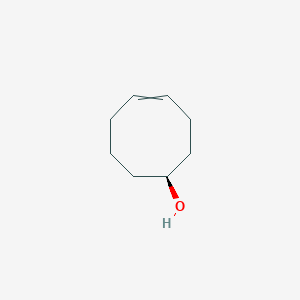

Cyclooct-4-en-1-ol

Description

Cyclooct-4-en-1-ol (CAS: 4277-34-3) is a cyclic alcohol featuring an eight-membered ring with a double bond at the 4-position and a hydroxyl group at the 1-position. Its IUPAC name is this compound, and it is also referred to by synonyms such as (Z)-5-hydroxycyclooct-1-ene, 4-cyclooctenol, or cis-cyclooctene-5-ol . This compound exhibits cis-trans isomerism due to the rigidity of the cyclooctene ring, with the (Z)-isomer being more commonly studied in synthetic applications .

Properties

IUPAC Name |

(1S)-cyclooct-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDHOTYYDHPEN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC=CCC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooct-4-en-1-ol can be achieved through several methods. One common approach involves the reduction of cyclooct-4-en-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclooct-4-en-1-one using a metal catalyst such as palladium on carbon. This method offers high yield and selectivity, making it suitable for large-scale production. The reaction is conducted under hydrogen gas pressure at elevated temperatures to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form cyclooct-4-en-1-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: Further reduction of the compound can lead to the formation of cyclooctanol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or diethyl ether.

Substitution: Tosyl chloride in pyridine for conversion to tosylate, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

Oxidation: Cyclooct-4-en-1-one.

Reduction: Cyclooctanol.

Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that cyclooct-4-en-1-ol derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values indicating potent anticancer activity .

Bioorthogonal Chemistry

This compound is utilized as a bioorthogonal reagent due to its rapid reaction rates in click chemistry applications. It can facilitate the labeling of biological molecules, enabling targeted drug delivery systems. The compound's derivatives have been employed in pretargeted labeling of cancer cells, enhancing the efficacy of antibody-drug conjugates .

Polymer Production

The unique properties of this compound make it suitable for synthesizing polycyclooctene, which is used in various industrial applications due to its mechanical strength and elasticity. The compound can be polymerized to create materials with tailored properties for specific uses .

Photochemical Reactions

Recent advancements have demonstrated the use of this compound in large-scale photochemical reactions, allowing for efficient synthesis of functionalized compounds. This method has been shown to produce high yields without the leaching issues commonly associated with traditional methods .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of this compound derivatives against multiple cancer cell lines, revealing promising results with significant cytotoxicity observed at varying concentrations. The findings suggest that structural modifications can enhance biological activity .

Case Study 2: Bioorthogonal Applications

In a study focusing on bioorthogonal chemistry, this compound was used to demonstrate efficient decaging reactions in living cells. The compound's derivatives were shown to facilitate the release of bioactive molecules upon reaction with specific targets, highlighting its utility in drug delivery systems .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cells |

| Material Science | Polymer Production | Tailored properties for industrial applications |

| Bioorthogonal Chemistry | Targeted Drug Delivery | Efficient labeling and release mechanisms |

Mechanism of Action

The mechanism of action of Cyclooct-4-en-1-ol involves its interaction with various molecular targets depending on the specific application. In enzymatic reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, facilitating the formation of enzyme-substrate complexes. The compound’s unique ring structure also allows it to interact with specific receptors or active sites in biological systems, influencing biochemical pathways.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 126.19 g/mol

- Structural Features: A medium-sized cycloalkenol with strain-induced reactivity from the eight-membered ring and π-electrons of the double bond .

- Applications : Used in radical-mediated reactions (e.g., Giese additions) and bioorthogonal chemistry for fluorogenic assays .

Comparison with Similar Compounds

Cyclooct-4-en-1-ol belongs to the broader class of cycloalkenols. Below is a detailed comparison with structurally or functionally related compounds:

Cyclohexen-1-ol Derivatives

3-Cyclohexen-1-ol (CAS: 822-66-2)

- Molecular Formula : C₆H₁₀O

- Molecular Weight : 98.14 g/mol

- Structure : A six-membered ring with a double bond at the 3-position and a hydroxyl group at the 1-position.

- Reactivity : Smaller ring size increases ring strain, but reduced steric hindrance compared to this compound. Lacks the extended conjugation of this compound, leading to slower radical stabilization .

- Applications : Primarily used in fragrance synthesis and as a precursor for hydrogenation reactions .

1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (CAS: 29803-82-5)

- Molecular Formula : C₁₀H₁₈O

- Molecular Weight : 154.25 g/mol

- Structure: A substituted cyclohexenol with bulky isopropyl and methyl groups.

- Reactivity : Steric hindrance from substituents reduces accessibility for nucleophilic reactions. Less reactive in radical processes compared to this compound .

- Applications : Used in terpene synthesis and flavoring agents .

Larger Cyclic Alcohols

trans-Cyclooct-4-en-1-ol

- Isomerism : The trans-isomer exhibits distinct reactivity due to altered spatial arrangement of the hydroxyl group and double bond.

- Reactivity : Slower in fluorogenic decaging assays compared to the cis-isomer, as trans-configuration reduces steric accessibility for tetrazine ligation .

- Synthesis : Prepared via photochemical isomerization or metal-catalyzed methods .

Cyclooctanol (CAS: 696-71-9)

- Structure : Fully saturated eight-membered ring with a hydroxyl group.

- Reactivity : Absence of double bond eliminates conjugation effects, making it less reactive in radical or photochemical reactions. Commonly used as a solvent or hydrogenation precursor .

Functionalized this compound Derivatives

(4Z)-8-(Pyrrolidin-1-yl)this compound (CAS: 2060523-32-0)

Cyclooct-4-en-1-yl (3-aminopropyl)carbamate Hydrochloride (CAS: 1609659-02-0)

- Molecular Formula : C₁₂H₂₃ClN₂O₂

- Applications : Bioorthogonal handle for protein modification; the carbamate group enables covalent coupling with biomolecules .

Comparative Data Table

Research Findings and Reactivity Insights

- Radical Reactions: this compound undergoes efficient Giese alkylation with xanthate salts, yielding alkene-retained products (63% yield) without intramolecular cyclization. This contrasts with smaller cycloalkenols, where competing cyclization pathways dominate .

- Bioorthogonal Chemistry : The cis-isomer reacts faster with tetrazines in fluorogenic assays (~1 × 10⁵ s⁻¹), enabling real-time monitoring of biomolecular interactions .

- Stereochemical Influence : trans-Cyclooct-4-en-1-ol shows reduced reactivity in decaging applications due to unfavorable steric interactions .

Q & A

Q. What are the established synthetic routes for Cyclooct-4-en-1-ol, and how do reaction conditions influence yield and purity?

Q. How should researchers characterize this compound’s structural and spectroscopic properties?

Use a combination of NMR (¹H, ¹³C, DEPT), IR, and mass spectrometry. Assign stereochemistry via NOESY or computational modeling (DFT). Compare experimental spectra with literature data to confirm identity . For novel derivatives, provide full spectral datasets in supplementary materials, adhering to journal guidelines for experimental reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Wear PPE (gloves, goggles, lab coat), ensure proper ventilation, and avoid skin contact. Waste must be segregated and disposed via certified hazardous waste services. Document spill management procedures and emergency contacts in lab protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD) predict this compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) calculates transition states and activation energies for proposed reaction pathways. Molecular Dynamics (MD) simulations model solvent effects. Validate predictions with kinetic experiments (e.g., rate constants via UV-Vis or NMR monitoring). Discrepancies between computational and experimental data may indicate unaccounted solvent interactions or catalyst deactivation .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from conformational flexibility or impurities. Use variable-temperature NMR to probe dynamic effects. Cross-validate with X-ray crystallography or alternative techniques (e.g., Raman spectroscopy). If inconsistencies persist, re-examine synthetic protocols for side products .

Q. How do steric and electronic effects influence this compound’s participation in asymmetric catalysis?

Design experiments comparing substrates with varying substituents (e.g., electron-withdrawing vs. donating groups). Use enantiomeric excess (ee) measurements (chiral HPLC or polarimetry) to quantify stereoselectivity. Statistical tools (ANOVA, multivariate regression) identify dominant factors. For mechanistic insights, employ isotopic labeling or kinetics .

Q. What methodologies optimize reaction conditions for this compound’s use in multi-step syntheses?

Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent). Response Surface Methodology (RSM) models interactions between factors. Prioritize robustness over maximal yield by testing parameter tolerances. Document failed conditions to guide future troubleshooting .

Data Synthesis and Reporting

Q. How should researchers integrate conflicting data from studies on this compound’s biological activity?

Conduct systematic reviews using PRISMA guidelines. Categorize studies by assay type (e.g., in vitro vs. in vivo), dosage, and model organisms. Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic). Transparently report limitations, such as publication bias or variability in compound purity .

What frameworks ensure rigorous formulation of research questions for this compound studies?

Adopt PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

- P: this compound derivatives

- I: Catalytic asymmetric epoxidation

- C: Conventional stoichiometric methods

- O: Enantioselectivity and yield

- T: Reaction completion within 24 hours .

Ethical and Reproducibility Considerations

Q. How can researchers ensure transparency in reporting this compound studies?

Follow CONSORT or STROBE guidelines for experimental details. Deposit raw data (spectra, chromatograms) in open-access repositories. Disclose conflicts of interest and funding sources. For peer review, provide step-by-step protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.